4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, commonly known as Prucalopride, is a synthetic compound classified as a selective 5-hydroxytryptamine receptor 4 agonist. It is primarily utilized in the treatment of chronic idiopathic constipation and other gastrointestinal disorders. The compound's unique pharmacological profile makes it a significant subject of research in both medicinal chemistry and pharmacology.
Prucalopride is classified under the category of benzofuran derivatives and is recognized for its action on serotonin receptors, specifically targeting the 5-HT_4 receptor subtype. Its development was aimed at enhancing gastrointestinal motility, thereby alleviating symptoms associated with constipation. The compound has been documented in various chemical databases, including PubChem and BenchChem, where detailed information regarding its properties and applications can be found .
The synthesis of 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide involves several key steps:
Industrial production often utilizes continuous flow reactors and automated systems to optimize yield and purity while ensuring consistent quality .
The molecular formula of 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is , with a molecular weight of approximately 285.76 g/mol.
Key structural identifiers include:
The compound features a benzofuran backbone with an amino group at the 4-position, a chloro substituent at the 5-position, and a piperidinyl group attached to the nitrogen atom .
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide participates in several chemical reactions:
The reactions yield various derivatives that may exhibit different pharmacological properties, expanding the potential applications of this compound in drug development .
Prucalopride acts primarily as a selective agonist for the 5-hydroxytryptamine receptor 4 (5-HT_4). By binding to these receptors located in the gastrointestinal tract, it enhances peristalsis and accelerates colonic transit. This mechanism effectively alleviates symptoms associated with chronic constipation by increasing motility in the digestive system.
Research indicates that Prucalopride's selectivity for the 5-HT_4 receptor over other serotonin receptors contributes to its favorable side effect profile compared to other laxatives .
The compound appears as a solid with varying color from white to orange or green crystalline forms. It has a melting point of approximately 242 °C (decomposing).
Key chemical properties include:
These properties are crucial for ensuring efficacy in pharmaceutical applications .
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide has several significant applications:
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide (CAS 137211-64-4) is defined by the molecular formula C₁₄H₁₈ClN₃O₂ and a molecular weight of 295.76 g/mol [1] [3]. Its canonical SMILES representation (O=C(C1=C(OCC2)C2=C(N)C(Cl)=C1)NC3CCNCC3) delineates the core structure: a dihydrobenzofuran scaffold with a 4-amino-5-chloro substitution pattern, linked via a carboxamide bridge to a piperidin-4-yl group [3]. The carboxamide's carbonyl oxygen and NH groups serve as hydrogen-bond acceptors and donors, respectively, facilitating interactions with biological targets [8]. Nuclear magnetic resonance (NMR) spectroscopy confirms proton environments consistent with the fused bicyclic benzofuran system (δ 6.5–7.0 ppm for aromatic protons) and the piperidine ring's aliphatic protons (δ 2.5–3.5 ppm) [1]. Fourier-transform infrared (FTIR) spectra exhibit characteristic stretches at 1660–1690 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (amine N-H) [3].
Table 1: Key Spectroscopic Assignments
Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
---|---|---|
Amide C=O | - | 1685 |
Aromatic NH₂ | δ 4.2 (s, 2H) | 3400, 3320 |
Piperidine N-H | δ 7.8 (d, 1H) | 3200 |
Dihydrobenzofuran -CH₂- | δ 4.3 (t, 2H) | 2900 |
Computational models predict a consensus LogP of 1.59, indicating moderate lipophilicity conducive to membrane permeability [2]. The topological polar surface area (TPSA) of 76.38 Ų aligns with moderate solubility and blood-brain barrier exclusion [2]. Quantum mechanical calculations reveal:
Table 2: Computed Physicochemical and Pharmacokinetic Properties
Parameter | Value | Method |
---|---|---|
LogP (Consensus) | 1.59 | iLOGP/XLOGP3/WLOGP |
TPSA | 76.38 Ų | Ertl 2000 |
Water Solubility | 0.926 mg/mL (ESOL) | Delaney 2004 |
GI Absorption | High | BOILED-Egg model |
BBB Permeation | No | BOILED-Egg model |
CYP Inhibition | 1A2, 2D6 | SVM models |
While direct crystal structures of this compound are unreported in the search results, its precursor, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 123654-26-2), crystallizes as a solid with a melting point of 242°C (dec.) [6]. Analogous dihydrobenzofuran carboxamides exhibit π-stacking interactions with Tyr907 in PARP-1’s catalytic domain, stabilizing the complex [7]. The compound’s storage recommendation (2–8°C under inert atmosphere) suggests sensitivity to thermal degradation or oxidation, potentially indicative of polymorphic instability [3]. Hydrogen bonding between the carboxamide and piperidine moieties likely facilitates crystal lattice formation, though experimental confirmation is pending [1].
This compound shares a dihydrobenzofuran-7-carboxamide core with PARP-1 inhibitors (e.g., compound 3 from PARP studies, IC₅₀ = 9.45 μM) [7]. Unlike prucalopride succinate (a serotonin receptor agonist), which modifies the piperidine nitrogen, this compound retains a free secondary amine on the piperidine, enhancing hydrogen-bond donor capacity [1] [7]. Key distinctions include:
Table 3: Structural and Functional Comparison with Analogs
Compound | Core Structure | Key Substituent | Target Relevance |
---|---|---|---|
4-Amino-5-chloro-N-(piperidin-4-yl)-DHBF-7-carboxamide | Dihydrobenzofuran | 5-Cl, unmodified piperidine | PARP-1, kinase inhibition |
Prucalopride succinate | Benzofuran | 4-F, succinate-modified piperazine | 5-HT₄ receptor agonism |
DHBF-3-one-7-carboxamide (36) | Dihydrobenzofuranone | Ketone at C3 | PARP-1 (IC₅₀ = 16.2 μM) |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8